Tert-butyl 3,5-difluorobenzoate
Overview
Description
Tert-butyl 3,5-difluorobenzoate is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Bismuth-Based Cyclic Synthesis : Tert-butyl 3,5-difluorobenzoate is involved in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid. This process utilizes bismuth-based C-H bond activation and CO2 insertion chemistry, featuring intermediates like oxyaryl dianion and oxyarylcarboxy dianion (Kindra & Evans, 2014).
Metabolism Study : In a metabolism study, 3,5-di-tert-butyl-4-hydroxybenzoic acid, derived from this compound, was identified as a major metabolite in rats and humans, demonstrating its biological relevance (Daniel, Gage & Jones, 1968).
Antioxidant Activity : New compounds synthesized from this compound showed significant antioxidant properties. This discovery expands the scope of this compound in pharmaceutical and nutraceutical applications (Shakir, Ariffin & Abdulla, 2014).
Electrochemical Method for Synthesis : this compound is used in an efficient electrochemical method to synthesize benzoxazole derivatives. This method is environmentally friendly and does not use toxic reagents (Salehzadeh, Nematollahi & Hesari, 2013).
Applications in Medicinal Chemistry
Antibacterial Activity : A series of benzoxazoles derived from this compound showed activity against Mycobacterium tuberculosis and some nontuberculous strains, highlighting its potential in developing new antibacterial agents (Vinšová, Horák, Buchta & Kaustová, 2004).
- zoate exhibited promising antitumor activity against the Hela cell line, indicating its potential use in cancer treatment (Ye Jiao et al., 2015).
Material Science and Engineering
- Gas Permeation Properties : Structural modifications in polybenzimidazole, incorporating tert-butyl groups, led to improved gas permeation properties. This finding has implications for the development of advanced materials for gas separation membranes (Kumbharkar, Karadkar & Kharul, 2006).
Photolysis and Radical Studies
- Photolysis Studies : Tert-butyl aroylperbenzoates, related to this compound, were studied using laser flash photolysis. These studies provide insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals (S. and & Neckers, 2004).
Environmental and Safety Aspects
- Runaway Reaction Analysis : A study on tert-butyl peroxybenzoate, closely related to this compound, focused on its unsafe characteristics and thermally sensitive structure. This research is crucial for preventing accidents in industrial environments (Cheng, Tseng, Lin, Gupta & Shu, 2008).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 3,5-difluorobenzoate is not available, related compounds like tert-Butylbenzene have safety data sheets available that provide information on handling, storage, and first aid measures .
Relevant Papers Several papers related to this compound and similar compounds were found . These papers could provide further insights into the properties and potential applications of this compound.
Properties
IUPAC Name |
tert-butyl 3,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCNYLYDFGIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620217 | |
Record name | tert-Butyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-11-1 | |
Record name | tert-Butyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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